molecular formula C21H19N3O4S B2878332 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 893979-00-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Numéro de catalogue B2878332
Numéro CAS: 893979-00-5
Poids moléculaire: 409.46
Clé InChI: PLCPYVXFQWXIET-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Design and Synthesis for Antifolate Activity

Antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid and its analogues were synthesized to serve as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Some nonclassical analogues showed potent inhibition of DHFR from pathogens causing infections in immunocompromised patients (Gangjee et al., 2007).

Synthesis for Antitubercular Activity

New sulfones, analogues of bis-(4-aminophenyl)sulfone (DDS), were synthesized with the aim of obtaining long-acting drugs similar to sulfonamides. The compounds demonstrated good antitubercular activity in vitro (Desideri et al., 1980).

Dual Inhibitors of Thymidylate Synthase and DHFR

A study produced N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3- d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid and nonclassical analogues as dual inhibitors of thymidylate synthase (TS) and DHFR. The classical analogue was notably potent against both human TS and DHFR (Gangjee et al., 2008).

Metabolic Stability Improvement

Investigations into various 6,5-heterocyclic analogues aimed at reducing metabolic deacetylation, found that some analogues retained the potency of PI3Kα and mTOR inhibitors while showing minimal deacetylated metabolites in hepatocytes (Stec et al., 2011).

Synthesis and Pharmacological Activities

The synthesis of N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides and new 4-arylmethyl-5,6-dihydro-4H-pyrrolo[1,2-a]-[1,4]benzodiazepines reported antinociceptive effects in pharmacological tests without sedative or myorelaxant effects, highlighting their potential as pain management compounds (Mai et al., 1995).

Antimalarial and COVID-19 Potential

A theoretical investigation of N-(phenylsulfonyl)acetamide derivatives as antimalarial sulfonamides explored their potential as COVID-19 drugs through computational calculations and molecular docking studies, revealing promising antimalarial activity and selectivity indices (Fahim & Ismael, 2021).

Propriétés

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-26-17-5-3-2-4-15(17)16-7-9-21(24-23-16)29-13-20(25)22-14-6-8-18-19(12-14)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCPYVXFQWXIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.